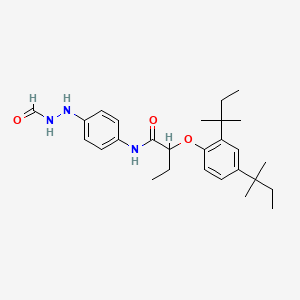
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Phenoxy Group: The initial step involves the formation of the phenoxy group by reacting 2,4-bis(1,1-dimethylpropyl)phenol with an appropriate halogenated butanamide under basic conditions.
Introduction of the Formylhydrazino Group: The next step involves the introduction of the formylhydrazino group to the phenyl ring. This can be achieved by reacting the intermediate with hydrazine hydrate followed by formylation using formic acid or formyl chloride.
Coupling Reaction: The final step involves coupling the two intermediates to form the desired compound. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: The formylhydrazino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formylhydrazino group can be reduced to form hydrazine derivatives.
Substitution: The phenoxy and formylhydrazino groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Hydrazine derivatives and amines.
Substitution: Various substituted phenoxy and formylhydrazino derivatives.
Scientific Research Applications
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- involves its interaction with specific molecular targets and pathways. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, 2-(2,4-dimethylphenoxy)-N-(4-(2-formylhydrazino)phenyl)-
- Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-hydrazino)phenyl)-
- Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylamino)phenyl)-
Uniqueness
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- is unique due to the presence of both the bulky 2,4-bis(1,1-dimethylpropyl)phenoxy group and the reactive formylhydrazino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
86551-61-3 |
|---|---|
Molecular Formula |
C27H39N3O3 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(2-formylhydrazinyl)phenyl]butanamide |
InChI |
InChI=1S/C27H39N3O3/c1-8-23(25(32)29-20-12-14-21(15-13-20)30-28-18-31)33-24-16-11-19(26(4,5)9-2)17-22(24)27(6,7)10-3/h11-18,23,30H,8-10H2,1-7H3,(H,28,31)(H,29,32) |
InChI Key |
OECVCYPIABDSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NNC=O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















